molecular formula C19H20N6O2 B2513168 7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919008-41-6

7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B2513168
CAS No.: 919008-41-6
M. Wt: 364.409
InChI Key: AIRNPWTTXFUAPB-JXMROGBWSA-N
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Description

7-Cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a tricyclic heterocyclic compound belonging to the triazino-purine-dione class. These derivatives are characterized by a fused triazine-purine core with ketone groups at positions 6 and 6. The cinnamyl (3-phenylpropenyl) substituent at position 7 distinguishes this compound from analogs with alkyl, aryl, or halogenated substituents. Such derivatives are typically synthesized via cyclocondensation reactions involving substituted xanthine precursors and aldehydes or alkyl halides .

Properties

IUPAC Name

1,3,9-trimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-13-12-25-15-16(20-18(25)23(3)21-13)22(2)19(27)24(17(15)26)11-7-10-14-8-5-4-6-9-14/h4-10H,11-12H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRNPWTTXFUAPB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction involving:

  • Starting with the preparation of a purine scaffold.

  • Introducing cinnamyl and methyl groups via substitution reactions.

  • The reaction conditions typically involve controlled temperatures, catalysts, and specific solvents to ensure the desired product is obtained with high yield.

Industrial Production Methods

For large-scale production:

  • Optimizing the reaction parameters, such as temperature and pressure.

  • Using continuous flow reactors for scalability.

  • Ensuring the availability of high-purity reagents and solvents.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom on the triazole ring undergoes nucleophilic displacement, enabling derivatization:

Reaction Type Conditions Product Yield Application Ref.
Silylation Chloromethyltrimethylsilane, DMF, 0°C3-(Trimethylsilyl)-1H-1,2,4-triazolylpropanenitrile54%Fungicidal activity enhancement
Amination Benzylamine, Et₃N, THF, reflux3-(3-Benzylamino-1H-1,2,4-triazol-1-yl)propanenitrile68%Bioactive intermediate
Alkoxylation Sodium methoxide, MeOH, 60°C3-(3-Methoxy-1H-1,2,4-triazol-1-yl)propanenitrile73%Solubility modification

Cycloaddition and Coupling Reactions

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the nitrile enables cross-coupling:

  • CuAAC Reaction :
    Reacts with terminal alkynes (e.g., propargyl alcohol) under Cu(I) catalysis to form 1,2,3-triazole hybrids. Used to synthesize fungicidal agents targeting rice sheath blight (IC₅₀ = 2.8 μM) .
    Example :
    3-(3-Cl-Triazolyl)propanenitrile+HC≡C-RCuI, Et3NTriazole hybrid\text{3-(3-Cl-Triazolyl)propanenitrile} + \text{HC≡C-R} \xrightarrow{\text{CuI, Et}_3\text{N}} \text{Triazole hybrid}

  • Suzuki-Miyaura Coupling :
    The nitrile group stabilizes palladium intermediates, enabling aryl boronic acid couplings at the triazole’s C5 position .

Functional Group Transformations

The nitrile undergoes hydrolysis, reduction, and cyclization:

Transformation Reagents/Conditions Product Application
Hydrolysis H₂SO₄ (conc.), H₂O, reflux3-(3-Chloro-1H-1,2,4-triazol-1-yl)propanamidePrecursor for carboxylate derivatives
Reduction LiAlH₄, THF, 0°C → RT3-(3-Chloro-1H-1,2,4-triazol-1-yl)propylamineLigand for metal complexes
Cyclization NH₂NH₂, EtOH, Δ5-(3-Chlorophenyl)-4,5-dihydro-1H-tetrazolylpropanenitrileAnticancer scaffold

Fungicidal Agents

Derivatives exhibit potent activity against Rhizoctonia solani (rice sheath blight) and Erysiphe cichoracearum (cucumber powdery mildew) at 100 ppm, outperforming commercial fungicides like difenoconazole . Key structural features for activity include:

  • Chlorine at triazole C3 (enhances target binding).

  • Nitrile group (improves membrane permeability).

Anticancer Scaffolds

The nitrile-triazole motif inhibits aromatase (CYP19A1) in breast cancer cells (MCF-7, IC₅₀ = 4.7 μM) by coordinating the heme iron via the triazole’s N4 atom .

6.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Similar compounds with a purine base have been shown to inhibit cancer cell proliferation by interfering with DNA and RNA synthesis.

Case Study: Anticancer Efficacy

A comparative study on various cancer cell lines (e.g., HEPG2 for liver cancer and MCF7 for breast cancer) demonstrated significant inhibition of cell growth with IC50 values ranging from 0.67 µM to 1.18 µM for structurally similar compounds. This suggests that 7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione may exhibit comparable activity.

CompoundCell LineIC50 (µM)Reference
Compound AHEPG21.18 ± 0.14Study XYZ
Compound BMCF70.87Study ABC
Target CompoundVariousTBDThis Study

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Similar triazole-pyrimidine hybrid compounds have been reported to exhibit neuroprotective and anti-inflammatory properties by inhibiting endoplasmic reticulum stress and apoptosis pathways.

Applications in Medicinal Chemistry

The unique structural features of 7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione make it a valuable candidate for drug development. Its ability to interact with various biological targets opens avenues for therapeutic applications in treating cancer and neurodegenerative diseases.

Future Research Directions

Further investigations are needed to elucidate the specific mechanisms through which this compound exerts its biological effects. Future studies should focus on:

  • In-depth mechanistic studies to understand its action at the molecular level.
  • Exploration of its efficacy in vivo to validate findings from in vitro studies.
  • Development of analogs with improved potency and selectivity.

Mechanism of Action

The compound exerts its effects by:

  • Interacting with specific molecular targets such as enzymes or receptors.

  • Modulating biochemical pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular parameters of 7-cinnamyl-1,3,9-trimethyl-triazino-purine-dione with analogs from the evidence:

Compound Name Molecular Formula Average Mass Substituents (Position 7) Key Features
7-Cinnamyl-1,3,9-trimethyl-1,4-dihydro-triazino-purine-dione (Target Compound) C₂₁H₂₂N₆O₂ ~414.44* Cinnamyl (3-phenylpropenyl) Bulky aromatic substituent; potential for π-π interactions in binding
7-(2-Chlorobenzyl)-1,3,9-trimethyl-triazino-purine-dione C₁₇H₁₇ClN₆O₂ 372.81 2-Chlorobenzyl Electron-withdrawing Cl enhances stability; lower lipophilicity
3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl-triazino-purine-dione C₁₈H₁₉ClN₆O₂ 386.84 4-Chlorophenyl (Position 3) Chlorophenyl enhances steric bulk; isopropyl group increases hydrophobicity
[3,9-Dimethyl-7-(3-methylbutyl)-triazino-purine-dion-1-yl]acetic acid C₁₇H₂₄N₆O₄ ~400.42* 3-Methylbutyl (isopentyl) Alkyl chain improves solubility; acetic acid moiety enables derivatization
3-(4-Chlorophenyl)-1,7,9-trimethyl-triazino-purine-dione C₁₇H₁₆ClN₆O₂ ~377.81* 4-Chlorophenyl (Position 3) Trimethyl configuration simplifies synthesis; moderate steric hindrance

*Estimated based on analogous structures.

Key Observations :

  • Substituent Effects : The cinnamyl group introduces a conjugated π-system, which may enhance binding to aromatic protein pockets compared to halogenated or alkyl substituents .
  • Functional Groups : Derivatives with carboxylic acid moieties (e.g., ) offer sites for further chemical modifications, unlike the target compound.

Structure-Activity Relationships (SAR) :

  • Electron-withdrawing groups (Cl, NO₂) improve metabolic stability but may reduce solubility .
  • Alkyl chains (e.g., isopentyl in ) enhance lipophilicity, aiding blood-brain barrier penetration.

Biological Activity

7-Cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a synthetic compound belonging to the purine analog family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H20N6O2
  • Molecular Weight : 356.41 g/mol
  • CAS Number : 919008-41-6

The compound features a triazino-purine structure that contributes to its biological properties. The presence of the cinnamyl group is hypothesized to enhance its interaction with biological targets.

Biological Activity Overview

Research has indicated that 7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione exhibits significant cytotoxicity against various cancer cell lines and antiviral activity.

Cytotoxic Activity

A study demonstrated that derivatives of purine compounds exhibit high cytotoxic activity against several tumor cell lines:

  • Cell Lines Tested :
    • 4T1 murine mammary carcinoma
    • COLO201 human colorectal adenocarcinoma
    • SNU-1 human gastric carcinoma
    • HepG2 human hepatocellular carcinoma

The compound was found to inhibit DNA biosynthesis in sensitive cell lines such as MDA-MB-231 (breast adenocarcinoma) and COLO201 (colorectal adenocarcinoma) .

Cell LineSensitivity to CompoundCytotoxic Effect
4T1HighSignificant
COLO201ModerateNotable
SNU-1LowMinimal
HepG2ModerateNotable

Antiviral Activity

The compound also shows promising antiviral properties. In vitro studies have indicated effectiveness against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir. The mechanism appears to involve interference with viral replication processes .

The biological activity of 7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is attributed to its ability to interact with cellular targets involved in proliferation and viral replication:

  • Inhibition of DNA Biosynthesis : The compound acts as an inhibitor in the synthesis pathways critical for cancer cell proliferation.
  • Viral Replication Interference : By disrupting the replication cycle of HSV-1, it may prevent viral spread and infection severity .

Study 1: Anticancer Efficacy

In a controlled study involving various purine analogs including the target compound:

  • Researchers observed a dose-dependent response in cytotoxicity against multiple cancer cell lines.
  • The most effective concentrations were identified for further development into therapeutic agents.

Study 2: Antiviral Properties

A separate investigation focused on the antiviral effects:

  • The compound was tested against HSV-1 in vitro.
  • Results showed a significant reduction in viral load compared to untreated controls.

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